molecular formula C16H20N2 B1203034 3,3',5,5'-Tetramethylbenzidine CAS No. 54827-17-7

3,3',5,5'-Tetramethylbenzidine

Cat. No. B1203034
Key on ui cas rn: 54827-17-7
M. Wt: 240.34 g/mol
InChI Key: UAIUNKRWKOVEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022795

Procedure details

4-Bromo-2,6-dimethylaniline (24.0 parts), 3% palladium on charcoal (50% paste; 2.0 parts), cetyltrimethylammonium bromide (4.0 parts), sodium hydroxide liquor (32%; 13.5 parts), sodium formate (6.8 parts) in water (60 parts) are stirred at the boil under reflux for 3 hours. Sodium formate (6.8 parts is then added and the mixture boiled for 3 hours when a further charge of sodium formate (6.8 parts) is made. The reaction mixture is then held at the boil under reflux for a further 23 hours. The mixture is then steam distilled and from the distillate 2.2 parts (18.2%) of 2,6-dimethylaniline is recovered by extraction with ether. The reaction mixture after steam distillation is cooled to room temperature and then filtered. The residue is extracted continuously with methanol (60 parts) for 5 hours and then the extract cooled. The colourless crystalline precipitate is filtered off and dried to give 7.7 parts (63.3%) of 3,3',5,5'-tetramethyl benzidine.
Quantity
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Type
catalyst
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0 (± 1) mol
Type
catalyst
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
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0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=1.[OH-].[Na+].C([O-])=O.[Na+]>[Pd].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.O>[CH3:10][C:4]1[CH:3]=[C:2]([C:2]2[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=2)[CH:8]=[C:7]([CH3:9])[C:5]=1[NH2:6] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 23 hours
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
steam distilled and from the distillate 2.2 parts (18.2%) of 2,6-dimethylaniline
CUSTOM
Type
CUSTOM
Details
is recovered by extraction with ether
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture after steam distillation
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted continuously with methanol (60 parts) for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the extract cooled
FILTRATION
Type
FILTRATION
Details
The colourless crystalline precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1N)C)C1=CC(=C(N)C(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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